N-(2-Oxoethyl)-1H-tetrazole-1-acetamide
Description
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide (CAS: 1797135-60-4) is a specialized reference material with the molecular formula C₅H₇N₅O₂ and a molecular weight of 169.14 g/mol . Its structure features a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to an acetamide group, which is further substituted with a 2-oxoethyl moiety (NCC=O). The compound is synthesized to meet stringent regulatory standards (e.g., USP, EMA) and is utilized in analytical method development, quality control, and drug applications (ANDA/NDA) . Key physicochemical properties include:
- Smiles: O=C(NCC=O)CN1N=NN=C1
- Polarity: Moderately polar due to the oxoethyl and tetrazole groups.
- Applications: Primarily analytical, owing to its high purity and structural stability.
Properties
CAS No. |
1797135-60-4 |
|---|---|
Molecular Formula |
C5H7N5O2 |
Molecular Weight |
169.144 |
IUPAC Name |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
InChI Key |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide typically involves the reaction of 1H-tetrazole with ethyl oxalyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted tetrazole derivatives with diverse applications.
Scientific Research Applications
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-(2-Phenylethyl)-1H-Tetrazole-1-Acetamide
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide (4a)
- CAS: Not specified ().
- Molecular Formula : C₁₆H₁₇Cl₂N₅O₂
- Molecular Weight : ~382.25 g/mol
- Key Differences :
- Synthesis : Yield of 77.6%, lower than tetrazole derivatives, possibly due to the complexity of pyrazole functionalization .
- Applications: Potential use in agrochemicals or metallurgy due to halogenated motifs.
1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
- Example Compound: 2-(4-(((4-oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- Key Differences: Triazole ring (three nitrogen atoms) instead of tetrazole, altering hydrogen-bonding capacity and metabolic stability. Presence of a morpholino group enhances solubility and pharmacokinetic properties .
- Synthesis : Copper-catalyzed click chemistry (Na ascorbate/CuSO₄), a common method for triazole derivatives .
- Applications : Drug discovery, particularly for antimicrobial or anticancer agents.
2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide
- CAS : 1153017-91-4
- Molecular Formula : C₉H₇Cl₂N₅O
- Molecular Weight : 272.09 g/mol
- Key Differences: Chlorine atoms on both the acetamide and phenyl groups, increasing molecular weight and lipophilicity. Predicted pKa: 11.24, suggesting strong acidity compared to the non-halogenated target compound .
- Applications : Likely utilized in energetic materials or as a herbicide intermediate due to halogenated tetrazole motifs.
Research Implications and Trends
- Tetrazole vs. Triazole/Pyrazole : Tetrazoles offer superior metabolic stability and hydrogen-bonding capacity, making them preferable in drug design . Triazoles, however, are easier to synthesize via click chemistry .
- Substituent Effects : The 2-oxoethyl group in the target compound enhances polarity, favoring aqueous solubility, while phenylethyl or chloro groups increase lipophilicity for membrane penetration .
- Synthetic Efficiency : High-yield routes for tetrazole derivatives (e.g., 86–94% for phenylethyl analogue) suggest scalability, whereas halogenated compounds may require more stringent purification .
Biological Activity
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The compound can undergo various reactions, including oxidation, reduction, and substitution, which can lead to derivatives with enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structure of the tetrazole ring allows it to mimic biological molecules, facilitating binding to active sites and inhibiting enzyme activity. This interaction can disrupt normal cellular processes, potentially leading to therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In various studies, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like ampicillin .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The findings revealed that certain derivatives showed significant activity against both S. aureus and E. coli, with MIC values ranging from 100 to 400 µg/mL .
- Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor, particularly in drug development contexts. The tetrazole structure allowed for effective binding to enzyme active sites, leading to inhibition that could be beneficial in treating various diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | Tetrazole | Antimicrobial, Enzyme Inhibitor | Versatile in reactions |
| N-(2-Hydrazinyl-2-oxoethyl)thiazol-2-yl derivatives | Thiazole | Moderate Antimicrobial | Similar oxoethyl group |
| N-(2-Oxoethyl)-1H-indole-2-carboxamide | Indole | Varies by derivative | Different reactivity |
This table illustrates the unique position of this compound among similar compounds due to its distinct tetrazole structure and associated biological activities.
Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
- Synthesis and Characterization : Various synthetic methods have been developed for producing this compound, allowing for the exploration of its biological properties through structure-activity relationship (SAR) studies .
- Pharmacological Applications : The compound has been investigated for its potential use in treating infections and other diseases due to its enzyme inhibition capabilities. Its ability to interfere with microbial growth makes it a candidate for developing new antimicrobial agents .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(2-Oxoethyl)-1H-tetrazole-1-acetamide, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via click chemistry, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, sodium ascorbate and copper sulfate pentahydrate are effective catalysts for forming tetrazole-acetamide derivatives . Reaction progress is monitored using thin-layer chromatography (TLC), with recrystallization (e.g., pet-ether) for purification . Intermediate steps may involve chloroacetyl chloride under reflux with triethylamine to introduce reactive chloroacetamide groups .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetamide).
- 1H/13C NMR : For structural elucidation (e.g., tetrazole proton signals at δ 8-10 ppm).
- Mass Spectrometry : To verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via HPLC or UV-Vis spectroscopy. TLC with methylene dichloride/methanol (9:1) can detect decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Methodological Answer :
Structural Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the tetrazole or acetamide positions.
Biological Assays : Test derivatives against targets (e.g., HIV-1/HIV-2 proteases) using in vitro antiviral or antiproliferative assays .
Data Interpretation : Compare IC50 values (Table 1 in ) to identify critical functional groups. For example, benzothiazole derivatives showed enhanced antitumor activity when combined with nitroimidazole moieties .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Use SHELXL for refinement, incorporating features like anisotropic displacement parameters and restraints for disordered regions. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in bond lengths or angles. For tetrazole rings, ensure hydrogen atom positions align with electron density maps .
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to HIV protease or cancer-related enzymes using software like AutoDock Vina. Validate with experimental data (e.g., IC50 values from ).
Q. What experimental approaches analyze its interaction with DNA or enzymes?
- Methodological Answer :
- DNA Binding : Use UV-Vis titration or fluorescence quenching to determine binding constants (Kb). Ethidium bromide displacement assays assess intercalation potential .
- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. For example, monitor HIV reverse transcriptase activity in the presence of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
